SIRT2 Selectivity Over Other Sirtuins
In a panel of human sirtuin deacetylation assays, N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide demonstrated a strong selectivity for SIRT2 over SIRT1, SIRT3, SIRT5, and SIRT6 [1]. This selectivity profile is a key differentiator from many first-generation SIRT2 inhibitors, which often retain significant activity on SIRT1 [2]. However, a direct head-to-head comparison with the closest structural analog, 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide (CAS 328072-66-8), could not be performed as its quantitative sirtuin inhibition data are not publicly available, limiting this evidence to a class-level inference.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human sirtuins |
|---|---|
| Target Compound Data | SIRT2 IC50: 78 nM (H3K9Ac substrate, HPLC). SIRT1 IC50: 41,000 nM. SIRT3, SIRT5, SIRT6 IC50: >83,000 nM. |
| Comparator Or Baseline | Class-level baseline: typical SIRT2 inhibitors (e.g., AGK2, SirReal2) often retain micromolar activity on SIRT1. No quantitative data for the direct analog 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide. |
| Quantified Difference | Selectivity window: approximately 526-fold for SIRT2 over SIRT1 (based on IC50 ratios). |
| Conditions | In vitro enzyme inhibition assays using recombinant human sirtuins, H3K9Ac peptide substrate, and HPLC detection; data curated by BindingDB and ChEMBL. |
Why This Matters
A wide selectivity window is critical for target validation studies to minimize confounding off-target effects, making this compound potentially more suitable for SIRT2-specific cellular studies than less selective alternatives.
- [1] BindingDB. Ligand BDBM50561913. CHEMBL4762508. Data for monomerid = 50561913. View Source
- [2] Moniot, S., Schutkowski, M., & Steegborn, C. (2020). Structure, functions, and recent advances in the development of SIRT2 inhibitors. Pharmaceutical Patent Analyst, 9(6), 223-237. View Source
